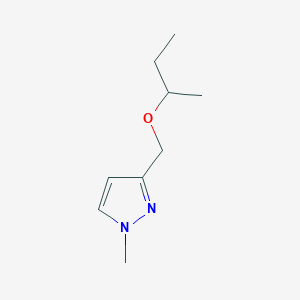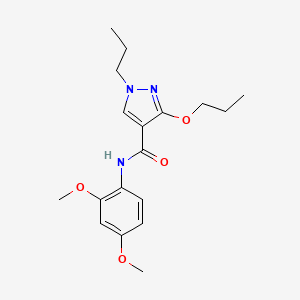
3-(sec-butoxymethyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-1-methyl-1H-pyrazole is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, agrochemicals, and materials science. This compound is a pyrazole derivative that has a unique chemical structure, which makes it an interesting target for synthesis and study.
Mécanisme D'action
The mechanism of action of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific molecular targets in cells. For example, in the case of antimicrobial activity, this compound may target specific enzymes or proteins involved in the growth and survival of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole have been studied in various in vitro and in vivo models. In general, this compound has been shown to exhibit low toxicity and good biocompatibility, making it a potential candidate for further development in various fields.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its unique chemical structure, which makes it an interesting target for synthesis and study. In addition, this compound has been shown to exhibit a wide range of pharmacological activities, making it a potential candidate for the development of new drugs and agrochemicals.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, the synthesis of this compound can be challenging, and the yield may be low, which may limit its applications in large-scale production.
Orientations Futures
There are several future directions for the study of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole. One potential direction is the development of new drugs and agrochemicals based on the pharmacological activities of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential molecular targets. Furthermore, the synthesis and purification methods for this compound can be optimized to improve the yield and purity, which may enable its large-scale production. Finally, the use of this compound as a ligand in the synthesis of metal complexes may have potential applications in catalysis and materials science.
Méthodes De Synthèse
The synthesis of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole can be achieved through several methods, including the reaction of 3-methyl-1H-pyrazole with sec-butyllithium followed by the reaction with paraformaldehyde and then the reaction with methanol. Another method involves the reaction of 3-methyl-1H-pyrazole with sec-butylchloride followed by the reaction with sodium methoxide and then the reaction with paraformaldehyde. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
3-(sec-butoxymethyl)-1-methyl-1H-pyrazole has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. In addition, this compound has been reported to have anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory diseases.
In agrochemicals, 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole has been reported to have herbicidal activity, making it a potential candidate for the development of new herbicides. Furthermore, this compound has been shown to exhibit insecticidal activity against various pests, which may be useful in the development of new insecticides.
In materials science, 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
3-(butan-2-yloxymethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-8(2)12-7-9-5-6-11(3)10-9/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPWUZLEUQGLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-1-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
![3-(2,4-Dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B2934374.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)
![Ethyl 2-[1-(2,5-dichloropyridine-4-carbonyl)pyrrolidin-3-yl]-2-fluoroacetate](/img/structure/B2934376.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)



![2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2934393.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)thio]-1H-indole](/img/structure/B2934396.png)